molecular formula C17H10ClN5O3 B7951195 2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7951195
M. Wt: 367.7 g/mol
InChI Key: QYVXKBJZGCPSQP-UHFFFAOYSA-N
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Description

2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloroanilino and nitrophenyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as cyanoacetamide, under controlled conditions to form the desired pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The chloro and nitro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has shown potential for this compound in the development of pharmaceuticals, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile include other substituted pyrimidines, such as:

  • 2-(4-chloroanilino)-5-(4-nitrophenyl)-1,3,4-thiadiazole
  • 2-(4-chloroanilino)-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O3/c18-11-3-5-12(6-4-11)20-17-21-15(14(9-19)16(24)22-17)10-1-7-13(8-2-10)23(25)26/h1-8H,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVXKBJZGCPSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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